molecular formula C21H22N4OS B1664290 Abafungin CAS No. 129639-79-8

Abafungin

Cat. No. B1664290
CAS RN: 129639-79-8
M. Wt: 378.5 g/mol
InChI Key: TYBHXIFFPVFXQW-UHFFFAOYSA-N
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Description

Abafungin is a broad-spectrum antifungal agent with a novel mechanism of action for the treatment of dermatomycoses . It is a member of a novel class of synthetic antifungal compounds, the arylguanidines .


Synthesis Analysis

This compound was first synthesized at Bayer AG, Leverkusen, Germany . Its antifungal action was discovered during the screening of H2-receptor antagonists based on the structure of famotidine .


Molecular Structure Analysis

This compound has a chemical formula of C21H22N4OS and a molar mass of 378.49 g/mol .


Chemical Reactions Analysis

This compound exerts its antifungal activity regardless of whether the pathogens are growing or in a resting state . It has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida), and moulds .


Physical And Chemical Properties Analysis

This compound is a small molecule with a chemical formula of C21H22N4OS .

Scientific Research Applications

Antifungal Agent Development

Abafungin is a novel synthetic antifungal compound, classified as an arylguanidine, showing promise in treating dermatomycoses and invasive fungal infections. It was first synthesized at Bayer AG and exhibits potent antifungal activity. Research indicates that this compound effectively inhibits transmethylation in sterol side chains, impacting sterol-C-24-methyltransferase, and also directly affects the fungal cell membrane. This dual mode of action contributes to its efficacy against various fungal pathogens, suggesting its potential as a new class of antimycotics (Borelli et al., 2008).

Drug Synthesis and Characteristics

The synthesis process of this compound has been explored, involving the condensation of N-(1,4,5,6-tetrahydropyrimidinyl)thiourea and α-chloro-2-(2,4-dimethylphenoxy)acetophenone. This process, starting from dimethyl cyanoimidodithiocarbonate and 1,3-propanediamine, achieved a total yield of 58.3%. The final product and intermediates were confirmed using various methods like 1HNMR, 13CNMR, and elemental analysis, highlighting the chemical characteristics of this compound (Gu Rui-xia, 2011).

Stability and Degradation Analysis

A stability-indicating spectroscopic method was developed for this compound under the International Council for Harmonization (ICH) Guidelines. This method focused on the forced degradation of this compound, analyzing its stability in active pharmaceutical ingredients and marketed formulations. The study established a validated method for monitoring this compound and its main degradants, essential for ensuring drug stability and efficacy (Pandey et al., 2021).

Broad Medicinal Applications

This compound has been identified alongside other compounds like Zolpidem, Necopidem, and Alpidem for its potential in various medicinal applications, including antitumor, antibiotic, antiviral, and Central Nervous System (CNS) drugs. Its role in this diverse array of pharmaceutical applications underscores its significance in drug development and treatment strategies (Heidari, 2016).

Mechanism of Action

Target of Action

Abafungin primarily targets the fungal cell membrane . It also inhibits the enzyme sterol 24-C-methyltransferase, which plays a crucial role in the biosynthesis of sterols, vital components of the fungal cell membrane .

Mode of Action

This compound interacts with its targets in two distinct ways . Firstly, it interferes with the formation of a vital sterol in the fungal cell membrane, thereby preventing cell growth . Secondly, it directly interacts with another membrane component, resulting in membrane disruption, leakage of cellular contents, and death of the cell . This action is independent of whether the cell is in a non-metabolising (`resting’) phase of development or actively growing .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of sterols in the fungal cell membrane . By inhibiting the enzyme sterol 24-C-methyltransferase, it modifies the composition of the fungal membrane . This disruption of sterol biosynthesis leads to downstream effects such as inhibited cell growth and eventual cell death .

Pharmacokinetics

It’s known that this compound achieves microbicidal concentrations in the skin from a 1% preparation, and it has a long residence at the site of dermal application . There is a lack of significant systemic absorption, which makes this compound particularly attractive for the topical treatment of dermatomycoses .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the fungal cell membrane and the leakage of cellular contents, leading to cell death . It has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida), and moulds .

Safety and Hazards

Abafungin may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

Abafungin might be a promising antifungal agent defining a new class of antimycotics . Its development seems to have been discontinued in 2009 , but it might be introduced into antifungal therapy in the near future .

properties

IUPAC Name

4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-14-8-9-18(15(2)12-14)26-19-7-4-3-6-16(19)17-13-27-21(24-17)25-20-22-10-5-11-23-20/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHXIFFPVFXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869776
Record name Abafungin
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Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Abafungin has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida) and moulds. The drug acts on the infecting organisms in two ways: by interfering with the formation of a vital sterol in the fungal cell membrane, thereby preventing cell growth, and also by direct interaction with another membrane component resulting in membrane disruption, leakage of cellular contents and death of the cell and independent of whether it is in a non-metabolising (`resting') phase of development or actively growing. These features of abafungin, combined with the attainment of microbicidal concentrations in the skin from a 1% preparation, its long residence at the site of dermal application and the lack of significant systemic absorption, mean that Abasol(tm) is particularly attractive for the topical treatment of dermatomycoses, which is the first indication under review for marketing approval.
Record name Abafungin
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CAS RN

129639-79-8
Record name Abafungin
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Record name Abafungin [INN:BAN]
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Record name Abafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06395
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Record name Abafungin
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Record name 2-Pyrimidinamine, N-[4-[2-(2,4-dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro
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Record name ABAFUNGIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Abafungin?

A1: this compound targets the enzyme sterol-C-24-methyltransferase, responsible for transmethylation at the C-24 position of the sterol side chain. This inhibition disrupts ergosterol biosynthesis, a crucial component of fungal cell membranes []. Additionally, this compound exhibits a direct effect on fungal cell membranes, contributing to its antifungal activity [].

Q2: How effective is this compound against different fungal species?

A2: this compound demonstrates potent antifungal activity in vitro against various medically important fungi. Its effectiveness is observed against both growing and resting fungal pathogens [].

Q3: What is the chemical structure of this compound?

A3: this compound is an arylguanidine. Its synthesis involves the condensation of N-(1,4,5,6-tetrahydropyrimidinyl)thiourea and α-chloro-2-(2,4-dimethylphenoxy)acetophenone [].

Q4: Are there any validated analytical methods for quantifying this compound?

A4: Yes, a validated stability-indicating method using first-order UV derivative spectroscopy has been developed for this compound and its primary degradants in active pharmaceutical ingredients and marketed formulations [].

Q5: What is the linearity range of the UV derivative spectroscopic method for this compound?

A5: The method exhibits a linear response for this compound concentrations between 5-50 μg/mL at a wavelength of 242 nm [].

Q6: What were the findings of the forced degradation studies on this compound?

A6: Forced degradation studies, including acid, base, thermal, photolytic, and oxidative degradations, were conducted on this compound, adhering to ICH guidelines. These studies provided valuable data for predicting the stability of this compound in marketed formulations [].

Q7: What is the significance of the thiazole nucleus in medicinal chemistry, and how does it relate to this compound?

A7: The thiazole nucleus is a crucial structural component in various biologically active molecules. Notably, it forms the core of essential drugs such as Sulfathiazole (antimicrobial), Ritonavir (antiretroviral), and this compound (antifungal) [, , , ]. This highlights the significance of the thiazole moiety in designing and developing new therapeutic agents.

Q8: Has this compound been investigated for potential applications beyond antifungal activity?

A8: Yes, genomics and proteomics studies have explored the potential of this compound as an antitumor agent, peptide antibiotic, antiviral drug, and for applications in the central nervous system (CNS) [].

Q9: Are there any known alternatives or substitutes for this compound?

A9: While this specific information is not detailed in the provided research, it's important to note that various antifungal agents exist, each with its own mechanism of action, spectrum of activity, and potential for resistance. Exploring alternative treatment options requires careful consideration of the specific fungal infection, patient factors, and potential risks and benefits.

Q10: What are the potential benefits of this compound compared to existing antifungal treatments?

A11: this compound, as a novel arylguanidine, offers a distinct mechanism of action compared to existing antifungal classes. This unique approach holds promise for addressing challenges such as emerging resistance to current antifungals. Moreover, its effectiveness against both growing and resting fungal pathogens suggests a potential for improved treatment outcomes [].

Q11: What types of formulations are being explored for this compound?

A12: Research mentions the development of a marketed cream formulation containing this compound []. This highlights the ongoing efforts to formulate this compound into suitable dosage forms for effective delivery and patient convenience.

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